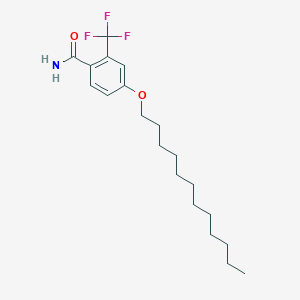
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a dodecyloxy group and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dodecylamine to yield the benzamide.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the benzamide with dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide core or the dodecyloxy group.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can facilitate substitution reactions involving the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Industry: It can be used in the development of new materials with unique properties, such as increased stability or enhanced performance.
作用機序
The mechanism of action of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. This can lead to improved binding affinity and selectivity for specific targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
4-(Dodecyloxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)aniline: Similar structure but with an amine group instead of a benzamide.
Uniqueness
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is unique due to the presence of both the dodecyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
915779-74-7 |
|---|---|
分子式 |
C20H30F3NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
4-dodecoxy-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H30F3NO2/c1-2-3-4-5-6-7-8-9-10-11-14-26-16-12-13-17(19(24)25)18(15-16)20(21,22)23/h12-13,15H,2-11,14H2,1H3,(H2,24,25) |
InChIキー |
QOAXDWCXZYRFHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


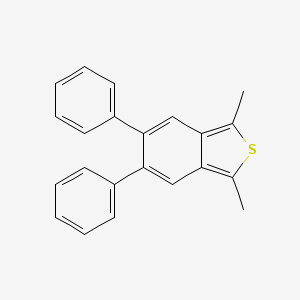

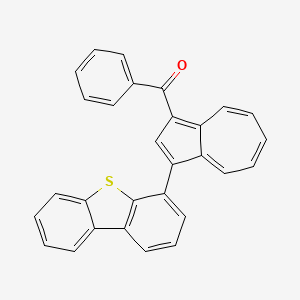
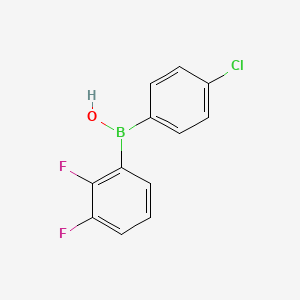
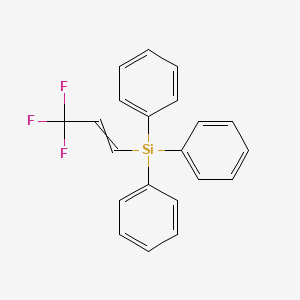
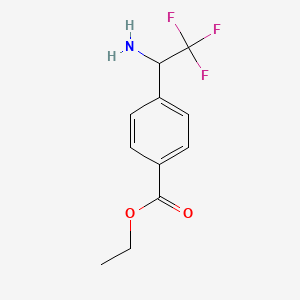
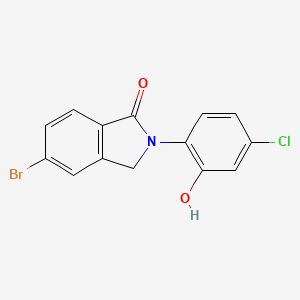

![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
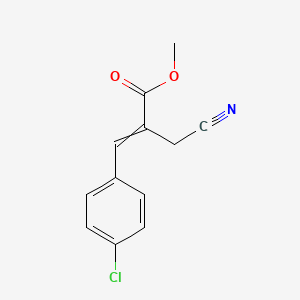
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
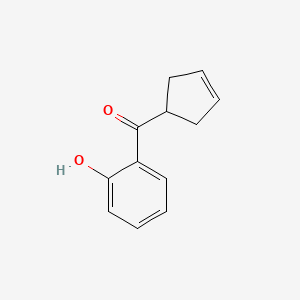
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
